Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride typically involves the reaction of benzylamine with p-chlorobenzyl chloride and 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain the desired reaction environment.
Chemical Reactions Analysis
Types of Reactions
Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding benzylamine derivatives.
Reduction: Formation of reduced amine products.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride involves its interaction with cellular components, leading to alterations in cell function and signal transduction pathways. The compound targets specific molecular pathways, resulting in changes in cellular behavior and responses.
Comparison with Similar Compounds
Similar Compounds
- Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride
- Benzylamine, p-chloro-N,N-bis(2-bromoethyl)-, hydrochloride
- Benzylamine, p-chloro-N,N-bis(2-iodoethyl)-, hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of chlorine atoms in the compound enhances its nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
3597-20-4 |
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Molecular Formula |
C11H15Cl4N |
Molecular Weight |
303.0 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H14Cl3N.ClH/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10;/h1-4H,5-9H2;1H |
InChI Key |
WNXAIFKNBKOPMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C[NH+](CCCl)CCCl)Cl.[Cl-] |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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